(T-4)-(1,4,7,10-Tetraazacyclododecane-|EN1,|EN4,|EN7,|EN10)Zinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(T-4)-(1,4,7,10-Tetraazacyclododecane-|EN1,|EN4,|EN7,|EN10)Zinc chloride is a coordination compound that features a zinc ion coordinated to a macrocyclic ligand, 1,4,7,10-tetraazacyclododecane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (T-4)-(1,4,7,10-Tetraazacyclododecane-|EN1,|EN4,|EN7,|EN10)Zinc chloride typically involves the reaction of zinc chloride with 1,4,7,10-tetraazacyclododecane in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the zinc ion with the ligand. The resulting product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(T-4)-(1,4,7,10-Tetraazacyclododecane-|EN1,|EN4,|EN7,|EN10)Zinc chloride can undergo various chemical reactions, including:
Oxidation: The zinc ion in the compound can participate in oxidation reactions, where it is oxidized to a higher oxidation state.
Reduction: Conversely, the zinc ion can be reduced to a lower oxidation state.
Substitution: The ligand can undergo substitution reactions where one or more of the nitrogen atoms in the macrocyclic ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zinc complexes with higher oxidation states, while substitution reactions may produce derivatives with modified ligands.
Scientific Research Applications
(T-4)-(1,4,7,10-Tetraazacyclododecane-|EN1,|EN4,|EN7,|EN10)Zinc chloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use in drug delivery systems, where the compound can act as a carrier for therapeutic agents.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage and separation.
Mechanism of Action
The mechanism by which (T-4)-(1,4,7,10-Tetraazacyclododecane-|EN1,|EN4,|EN7,|EN10)Zinc chloride exerts its effects involves the coordination of the zinc ion with the nitrogen atoms in the macrocyclic ligand. This coordination stabilizes the zinc ion and enhances its reactivity. The compound can interact with various molecular targets, including enzymes and cell membranes, leading to its observed biological and catalytic activities.
Comparison with Similar Compounds
Similar Compounds
Zinc oxide: Another zinc-based compound with applications in catalysis and materials science.
Zinc acetate: Used in various chemical syntheses and as a dietary supplement.
Zinc sulfate: Commonly used in agriculture and medicine.
Uniqueness
(T-4)-(1,4,7,10-Tetraazacyclododecane-|EN1,|EN4,|EN7,|EN10)Zinc chloride is unique due to its macrocyclic ligand, which provides a stable and specific coordination environment for the zinc ion. This stability and specificity make it particularly useful in applications requiring precise control over zinc ion reactivity and interactions.
Properties
Molecular Formula |
C8H16Cl2N4Zn-4 |
---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
zinc;1,4,7,10-tetrazanidacyclododecane;dichloride |
InChI |
InChI=1S/C8H16N4.2ClH.Zn/c1-2-10-5-6-12-8-7-11-4-3-9-1;;;/h1-8H2;2*1H;/q-4;;;+2/p-2 |
InChI Key |
JVBZDHCQUNKSGR-UHFFFAOYSA-L |
Canonical SMILES |
C1C[N-]CC[N-]CC[N-]CC[N-]1.[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.